N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
The compound N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine features a thiazolo[4,5-c]pyridin-2-amine core substituted with a 4-(2-methoxyphenyl)oxan-4-ylmethyl group.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-16-5-3-2-4-14(16)19(7-10-24-11-8-19)13-21-18-22-15-12-20-9-6-17(15)25-18/h2-6,9,12H,7-8,10-11,13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAWFIUGDMVBQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps:
Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminopyridine and α-haloketones.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with a nucleophile derived from the thiazolo[4,5-c]pyridine core.
Formation of the Oxane Ring: The oxane ring can be introduced via an intramolecular cyclization reaction, often facilitated by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazolo[4,5-c]pyridine core, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazolo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazolo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules are of significant interest.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, potentially leading to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-c]pyridine core may bind to active sites, while the methoxyphenyl and oxane groups could enhance binding affinity and specificity. This interaction can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine
- Structure : Bromine substitution at position 7 of the thiazolo-pyridine core.
- This compound is a precursor in medicinal chemistry for further functionalization .
- Activity : Used as a lead compound in anticancer research due to its halogenated aromatic system.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
- Structure : A 4-methoxyphenyl group directly attached to the thiazole ring.
- Properties : The methoxy group improves solubility and may participate in hydrogen bonding.
- Activity : Exhibits antimicrobial and antiproliferative activity, with IC₅₀ values in the micromolar range against cancer cell lines .
Muvadenant (LAS38096)
- Structure : Contains a 4-methoxy group on the thiazolo[4,5-c]pyridine core and a spirocyclic carboxamide substituent.
- Activity: Potent A2B adenosine receptor antagonist (Ki = 17 nM) with antineoplastic effects. The spirocyclic group enhances target selectivity and in vivo stability .
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine
- Structure : Oxan-4-yloxy group linked to a triazole-pyridine scaffold.
- Activity : Demonstrates macrofilaricidal activity, highlighting the role of the oxane ring in improving bioavailability .
Comparative Data Table
Key Research Findings
Role of the Oxane Ring : The tetrahydropyran group in the target compound and its analogs (e.g., ) enhances metabolic stability and binding affinity through conformational restriction .
Substituent Position : Direct attachment of methoxyphenyl groups to the thiazole ring () improves antimicrobial activity, while distal substitution (e.g., oxane-linked methoxyphenyl in the target compound) may optimize target selectivity.
Biological Activity Trends :
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiazolo-pyridine core, which is known for its pharmacological significance. The synthesis typically involves several steps, including the formation of the oxane ring and subsequent modifications to introduce the thiazolo and pyridine functionalities.
Synthetic Route Overview:
- Formation of Oxane Ring: Reaction of 2-methoxyphenyl with appropriate reagents to create the oxane structure.
- Thiazolo-Pyridine Formation: Cyclization reactions that incorporate thiazole and pyridine moieties into the structure.
Anticancer Properties
Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 | 0.06 | High |
| Compound B | HT29 | 0.10 | Moderate |
| Compound C | SK-OV-3 | 2.50 | Low |
These findings suggest that modifications in the thiazole and pyridine structures can enhance anticancer potency.
Antimicrobial Activity
Thiazolo derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug MIC |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 24 µg/mL (Penicillin) |
| Escherichia coli | 42 µg/mL | 26 µg/mL (Streptomycin) |
These results indicate a potential for developing new antimicrobial agents based on the thiazolo-pyridine scaffold.
Antioxidant Properties
The antioxidant capacity of thiazolo derivatives has been explored through various assays, highlighting their ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases.
Case Studies
- Study on Anticancer Activity: A recent study evaluated a series of thiazolo-pyridine derivatives against multiple cancer cell lines, revealing that specific substitutions on the thiazole ring significantly enhanced cytotoxicity.
- Antimicrobial Evaluation: Another investigation focused on the antimicrobial efficacy of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-thiazolo compounds against clinical isolates of bacteria, demonstrating a broad spectrum of activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
